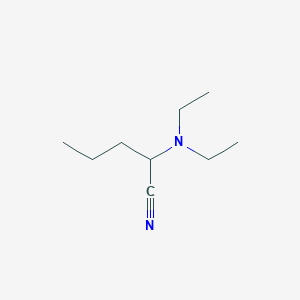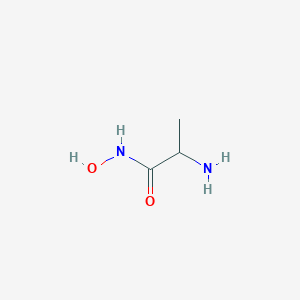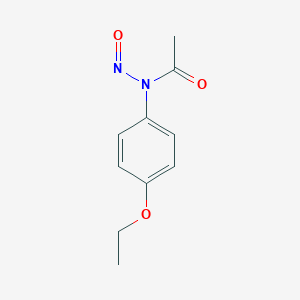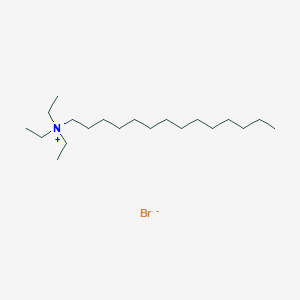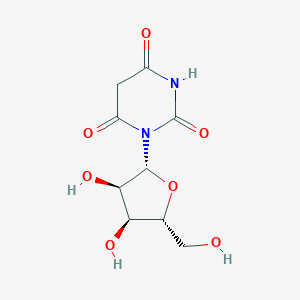
Diazene, bis(2,6-difluorophenyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, bis(2,6-difluorophenyl)-, 1-oxide, commonly known as DDFPO, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DDFPO is a colorless, crystalline solid that is soluble in organic solvents. This compound has been found to exhibit unique properties that make it a promising candidate for use in various scientific applications.
Wirkmechanismus
The mechanism of action of DDFPO as a radical initiator involves the formation of free radicals through the decomposition of the compound. The free radicals then initiate the polymerization reaction by reacting with the monomer molecules.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of DDFPO. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DDFPO as a radical initiator in polymerization reactions is its high efficiency and selectivity. DDFPO has been found to initiate polymerization reactions at low concentrations and under mild reaction conditions. However, one of the limitations of using DDFPO is its relatively high cost compared to other radical initiators.
Zukünftige Richtungen
There are several potential future directions for research on DDFPO. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to investigate the potential applications of DDFPO in other scientific fields, such as in the synthesis of novel materials and in medicinal chemistry. Finally, research is needed to explore the potential use of DDFPO as a radical initiator in other types of polymerization reactions.
Synthesemethoden
The synthesis of DDFPO can be achieved through various methods, including the reaction of 2,6-difluoroaniline with nitrous acid. This reaction leads to the formation of the diazonium salt, which can then be treated with hydrogen peroxide to yield DDFPO. Other methods for synthesizing DDFPO have also been reported, including the reaction of 2,6-difluoronitrobenzene with sodium azide.
Wissenschaftliche Forschungsanwendungen
DDFPO has been found to have a wide range of potential applications in various scientific fields. One of the primary areas of research for DDFPO is its use as a radical initiator in polymerization reactions. DDFPO has been found to be an effective initiator for the polymerization of various monomers, including acrylates, methacrylates, and styrene.
Eigenschaften
CAS-Nummer |
19064-25-6 |
|---|---|
Produktname |
Diazene, bis(2,6-difluorophenyl)-, 1-oxide |
Molekularformel |
C12H6F4N2O |
Molekulargewicht |
270.18 g/mol |
IUPAC-Name |
(2,6-difluorophenyl)-(2,6-difluorophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H6F4N2O/c13-7-3-1-4-8(14)11(7)17-18(19)12-9(15)5-2-6-10(12)16/h1-6H |
InChI-Schlüssel |
GPBUEPLVTZPBJK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)N=[N+](C2=C(C=CC=C2F)F)[O-])F |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)N=[N+](C2=C(C=CC=C2F)F)[O-])F |
Synonyme |
Diazene, bis(2,6-difluorophenyl)-1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
